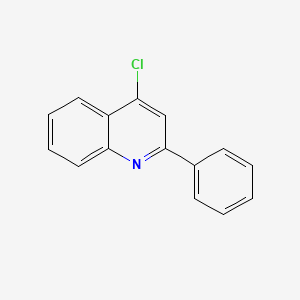

4-Chloro-2-phenylquinoline

Description

4-Chloro-2-phenylquinoline (CAS RN: 4979-79-7, molecular weight: 239.69) is a chlorinated quinoline derivative featuring a phenyl group at the 2-position and a chlorine atom at the 4-position of the quinoline scaffold . Its melting point is reported as 62–64°C, and it serves as a versatile intermediate in organic synthesis and medicinal chemistry. The compound is synthesized via reactions such as chlorination of 4-hydroxy-2-phenylquinoline with POCl₃ under microwave conditions or palladium-catalyzed cross-coupling reactions .

This compound has garnered attention for its role in developing bioactive metal complexes, particularly iridium(III)-based anticancer agents. For example, it has been incorporated into structurally strained half-sandwich iridium complexes (e.g., [Ir(η⁵:κ¹-C₅Me₄CH₂py)(this compound)]PF₆), which exhibit enhanced anticancer potency by targeting oxidative stress pathways and inhibiting Keap1–Nrf2 protein-protein interactions .

Properties

IUPAC Name |

4-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVDSTVYOFXBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299066 | |

| Record name | 4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4979-79-7 | |

| Record name | 4979-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-PHENYLQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-Aminoaryl Ketones with Phenylacetylenes

Method Overview:

One common synthetic approach involves the cyclization reaction between 2-aminoaryl ketones and phenylacetylenes catalyzed by Lewis acids such as zinc trifluoromethanesulfonate. This method facilitates the formation of the quinoline core with the desired substitution pattern.

- Catalyst: Zinc trifluoromethanesulfonate

- Solvent: Typically polar aprotic solvents

- Temperature: Moderate heating to promote cyclization

- Direct formation of quinoline ring

- Good regioselectivity for 4-chloro and 2-phenyl substitution

- Amenable to scale-up

Research Notes:

This method is widely reported for its efficiency and adaptability to various substituted substrates, providing a flexible route to 4-chloro-2-phenylquinoline derivatives.

Friedlander Condensation Using 2-Aminoaryl Ketones and Carbonyl Compounds

Method Overview:

The Friedlander synthesis is a classical method where 2-aminoaryl ketones undergo condensation with carbonyl compounds such as ethyl acetoacetate in the presence of catalysts like chloramine-T. This leads to quinoline formation via intramolecular cyclization.

- Catalyst: Chloramine-T (effective and inexpensive)

- Solvent: Acetonitrile

- Temperature: Reflux conditions

- Reaction Time: Variable, monitored by TLC

- High yields of quinoline derivatives including this compound analogs

- Catalyst chloramine-T demonstrated superior catalytic activity compared to other catalysts

- Reaction is simple and environmentally benign

Data Summary:

| Parameter | Details |

|---|---|

| Starting materials | 2-Aminoacetophenone or 2-aminobenzophenone and ethyl acetoacetate |

| Catalyst | Chloramine-T |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Yield | Very good (typically >70%) |

This method is practical and widely used for synthesizing quinoline derivatives with various substitutions.

Vilsmeier-Haack Formylation Followed by Cyclization

Method Overview:

An alternative route involves the formylation of 2-phenylquinoline precursors using the Vilsmeier-Haack reagent (POCl3/DMF), which introduces a formyl group that can be further manipulated to yield this compound.

- Reagents: POCl3 and DMF

- Medium: Often in the presence of surfactants like CTAB to improve solubility

- Temperature: Ice-cold addition followed by heating (~50°C)

- Workup: Neutralization and extraction followed by chromatographic purification

- Efficient introduction of the 4-chloro substituent

- The reaction proceeds with good selectivity and moderate to high yields

- The formylated intermediate can be converted to other derivatives, expanding synthetic utility

| Step | Conditions |

|---|---|

| Starting material | 2-Phenylquinoline derivative |

| Reagents | POCl3 (2.6 mL), DMF (20 mL), CTAB (0.1 mL) |

| Temperature | Ice-cold addition, then 50°C |

| Reaction time | 30 min to 3 h |

| Purification | Column chromatography (petroleum ether:ethyl acetate 93:7) |

| Yield | Moderate to good |

This method is valuable for functionalizing the quinoline nucleus at the 4-position with chlorine.

Anionic Cyclization of Ketimines Derived from 2-(Trifluoromethyl)anilines

Method Overview:

A patented method involves synthesizing ketimines by condensing 2-(trifluoromethyl)anilines with various ketones, followed by anionic cyclization using lithium alkylamides or dialkylamides. This process yields 4-substituted quinolines, including 4-chloro derivatives.

- Formation of ketimine intermediate

- Anionic cyclization with lithium alkylamide reagents

- Reaction under inert atmosphere to prevent side reactions

- Fewer synthetic steps compared to traditional methods

- High efficiency and cost-effectiveness

- Allows introduction of diverse substituents at position 2 and 4

Copper-Catalyzed Cyclization of N-Alkyl Propargylamines

Method Overview:

Copper(I) iodide catalyzes the cyclization of N-alkyl propargylamines with 2-nitrobenzaldehyde and alkynes to form quinoline derivatives. Subsequent reduction with tin(II) chloride yields the target quinoline compounds.

- Catalyst: Copper(I) iodide (15 mol %)

- Solvent: Toluene, followed by ethanol for reduction

- Temperature: 100°C for cyclization, 70°C for reduction

- Reaction time: 3 h for cyclization, 2 h for reduction

- Yields range between 40-50%

- Purification by silica gel chromatography

Data Summary:

| Step | Conditions |

|---|---|

| Cyclization | CuI (15 mol %), toluene, 100°C, 3 h |

| Reduction | SnCl2·2H2O, ethanol, 70°C, 2 h |

| Yield | 40-50% |

This method provides an alternative route to 2-substituted quinolines including 4-chloro derivatives, though with moderate yields.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 2-aminoaryl ketones & phenylacetylenes | Zinc triflate | Moderate heat, polar solvents | Good | Direct cyclization, regioselective | Catalyst cost |

| Friedlander Condensation | Chloramine-T catalyst | Reflux in acetonitrile | High (>70%) | Simple, inexpensive catalyst, good yields | Requires careful monitoring |

| Vilsmeier-Haack Formylation + Cyclization | POCl3, DMF, CTAB | 0-50°C, 30 min to 3 h | Moderate to good | Efficient chlorination at 4-position | Multi-step, requires purification |

| Anionic Cyclization of Ketimines | Lithium alkylamide | Inert atmosphere, anionic conditions | High efficiency | Fewer steps, cost-effective | Requires handling sensitive reagents |

| Copper-Catalyzed Cyclization + Reduction | CuI catalyst, SnCl2·2H2O | 100°C cyclization, 70°C reduction | Moderate (40-50%) | Alternative route, moderate complexity | Lower yields, multi-step |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed:

Oxidation: Formation of quinoline oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

Antibacterial Activity

A series of studies have demonstrated the antibacterial properties of 4-chloro-2-phenylquinoline derivatives. For instance, Chabukswar et al. (2012) synthesized various derivatives and evaluated their antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values as low as 50 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Q3 | S. aureus | 50 | Significant |

| Q5 | E. coli | 50 | Significant |

| Q6 | B. subtilis | 50 | Significant |

| Q9 | S. typhi | 50 | Significant |

Antimalarial Properties

Recent research has also highlighted the potential of this compound derivatives in treating malaria. A study by Ghosh et al. (2020) focused on the structure-activity relationship (SAR) of various quinoline derivatives, leading to the identification of compounds with potent antiplasmodial activity against Plasmodium falciparum. The findings indicated that modifications at specific positions significantly enhanced antimalarial efficacy, with some compounds exhibiting low nanomolar activity .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | 28.6 | >200 |

| Compound B | 41.2 | >200 |

| Compound C | 21.0 | >200 |

Synthetic Applications

The versatility of this compound in organic synthesis has been explored through various methodologies, including palladium-catalyzed reactions. For example, the Suzuki-Miyaura coupling reactions involving this compound have been investigated for synthesizing polysubstituted quinolines, which are precursors for biologically active compounds . The ability to modify the chlorine atom on the quinoline ring allows for the introduction of various functional groups, enhancing the compound's utility in medicinal chemistry.

Table 3: Synthetic Transformations Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Suzuki Coupling | Diarylquinolines | Up to 79% |

| Nucleophilic Substitution | Aminoquinolines | Variable |

Case Study 1: Antibacterial Derivative Development

In a systematic investigation by Chabukswar et al., various derivatives were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The study concluded that specific substitutions on the quinoline ring significantly influenced antibacterial potency, paving the way for further development of effective antimicrobial agents .

Case Study 2: Antimalarial Lead Optimization

A detailed SAR study conducted by Ghosh et al. revealed that specific structural modifications could enhance antiplasmodial activity significantly. Compounds with fluorine or chlorine substituents showed improved efficacy compared to their methoxy counterparts, indicating a promising direction for future antimalarial drug development .

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Phenylquinoline

- Structure : Lacks the 4-chloro substituent.

- Reactivity: The absence of the electron-withdrawing chlorine atom reduces electrophilic substitution reactivity compared to 4-chloro-2-phenylquinoline.

- Bioactivity: While 2-phenylquinoline shows moderate antioxidant activity, its 4-chloro derivative demonstrates enhanced potency in inhibiting oxidative stress pathways due to improved ligand-protein interactions .

4-Amino-2-phenylquinoline

- Synthesis: Derived from this compound via nucleophilic substitution with amines .

- Reactivity: The 4-amino group increases electron density on the quinoline ring, making it less reactive toward further substitution but more amenable to hydrogen bonding in biological systems.

- Applications : Used in synthesizing hydrazine derivatives for antimicrobial and anticancer screening .

Fluoro-Substituted Derivatives (e.g., 4-Chloro-7-fluoro-2-phenylquinoline)

- Structure : Incorporates fluorine at the 7-position (CAS RN: 954225-43-5, molecular weight: 257.695) .

- Bioactivity: Fluoro derivatives are explored for enhanced pharmacokinetic properties compared to non-fluorinated analogs .

Reactivity in Substitution Reactions

- 4-Chloro Group : The chlorine atom at position 4 is highly reactive toward nucleophilic substitution (e.g., with thiols, amines, or azides) . For instance, reactions with thiolactic acid yield mercaptoamide derivatives , while palladium-catalyzed amination produces ligands for metal complexes .

- Comparison with 2-Chloroquinolines: this compound exhibits unique reactivity; for example, attempts to substitute its chlorine with anilines under conventional heating yielded unexpected products, likely due to steric hindrance or electronic delocalization .

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

| Compound | CAS RN | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | 4979-79-7 | 239.69 | 62–64 | 4-Cl, 2-Ph |

| 2-Phenylquinoline | 612-96-4 | 219.27 | 68–70 | 2-Ph |

| 4-Amino-2-phenylquinoline | - | 234.29 | >200 | 4-NH₂, 2-Ph |

| 4-Chloro-7-fluoro-2-phenylquinoline | 954225-43-5 | 257.695 | - | 4-Cl, 7-F, 2-Ph |

Key Research Findings and Contradictions

- Enhanced Reactivity : The 4-chloro substituent facilitates diverse functionalizations, but its substitution with anilines under standard conditions may fail due to unexpected delocalization effects .

- Anticancer Potency: Iridium complexes with this compound ligands exhibit superior activity, attributed to the chlorine's role in stabilizing ligand-protein interactions .

- Contradictions : While most studies highlight the chloro group's utility, some synthetic routes (e.g., amination in amide solvents) show unpredictable outcomes, suggesting context-dependent reactivity .

Biological Activity

4-Chloro-2-phenylquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

Antibacterial Activity

Research indicates that this compound derivatives exhibit significant antibacterial properties. A study synthesized a series of these derivatives and evaluated their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Among the synthesized compounds, certain derivatives demonstrated strong inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 50 µg/ml against multidrug-resistant strains . The structural modifications, particularly in the side chains, were found to influence the antibacterial efficacy significantly.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that derivatives exhibited potent antiproliferative effects against multiple cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer), with IC50 values reported as low as 0.32 µM . The mechanism of action appears to involve disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in treated cells .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is closely linked to its chemical structure. Key observations from SAR studies include:

- Substituent Effects : The introduction of different aryl moieties at the C-2 position significantly alters the biological activity. For instance, the presence of methoxy or alkylamino groups has been shown to enhance the compound's antibacterial and anticancer activities .

- Chain Length and Flexibility : The length and flexibility of side chains at the ortho-position of the phenyl group were found to impact antibacterial activity. Longer and more flexible chains generally resulted in improved efficacy against certain bacterial strains .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. For antibacterial activity, it may inhibit key enzymes or disrupt cellular processes essential for bacterial growth. In cancer cells, it appears to interfere with microtubule dynamics, which is critical for cell division .

Case Studies

- Antibacterial Evaluation : A study synthesized various this compound derivatives and tested them against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and others. The results indicated that certain compounds exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

- Anticancer Efficacy : Another study focused on the anticancer properties of this compound derivatives. Compounds were screened against a panel of human cancer cell lines using MTT assays. Notably, one derivative demonstrated an IC50 value of 0.89 µM against H460 cells, showcasing its potential as an effective anticancer agent .

Data Summary

| Activity | Target Organism/Cell Line | IC50/MIC Value | Notes |

|---|---|---|---|

| Antibacterial | S. aureus | 50 µg/ml | Effective against multidrug-resistant strains |

| Anticancer | COLO205 | 0.32 µM | Significant antiproliferative activity |

| Anticancer | H460 | 0.89 µM | Induces apoptosis through microtubule disruption |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-phenylquinoline, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of this compound typically involves Friedländer annulation or halogenation of preformed quinoline scaffolds. For example, chlorination at the 4-position can be achieved using POCl₃ under reflux, while the phenyl group at the 2-position is introduced via Suzuki-Miyaura coupling with aryl boronic acids . Substituents on the quinoline core (e.g., fluorine or methyl groups) may require adjusted stoichiometry or catalysts to avoid steric hindrance and side reactions. Reaction yields are sensitive to temperature control (70–120°C) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using SHELXL software (via SHELX suite) is recommended for resolving complex stereochemistry and validating bond lengths/angles . NIST databases provide comparative infrared (IR) and UV-Vis spectral data for benchmarking experimental results .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange terms) are effective for calculating electronic properties such as HOMO-LUMO gaps and electrostatic potentials. Basis sets (e.g., 6-31G*) should be selected to balance accuracy and computational cost. Validate DFT-predicted thermochemical data (e.g., atomization energies) against experimental benchmarks, with deviations >3 kcal/mol requiring functional recalibration .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT. Use periodic boundary conditions (PBC) in solid-state simulations or refine crystallographic models with SHELXL’s TWIN/BASF commands to address twinning or disorder . Cross-validate using spectroscopic data (e.g., Raman) to confirm functional group conformations .

Q. How to design biological assays to evaluate this compound’s mechanism of action as an enzyme inhibitor?

- Methodological Answer : Prioritize target enzymes (e.g., kinases or cytochrome P450 isoforms) based on structural similarity to known quinoline inhibitors. Use molecular docking (AutoDock Vina) to predict binding affinities, followed by in vitro assays (e.g., fluorescence-based inhibition IC₅₀ measurements). Control for off-target effects via competitive binding studies with co-crystallized ligands .

Q. What analytical approaches manage discrepancies in solubility and stability data across studies?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for solubility assays) and pH buffers (e.g., PBS at 7.4) to ensure reproducibility. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. For conflicting data, conduct meta-analyses comparing logP values and particle size distributions to isolate experimental variables .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

- Methodological Answer : Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in bacterial strains or assay conditions. Re-evaluate using standardized CLSI protocols with ATCC reference strains. Cross-reference with transcriptomic data to confirm target engagement (e.g., DNA gyrase inhibition) and rule out efflux pump-mediated resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.